![molecular formula C13H11F2NOS2 B2777908 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 448199-15-3](/img/structure/B2777908.png)
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide” is a chemical compound with the molecular formula C13H11F2NOS2 . It has a molecular weight of 299.359 Da . This compound is typically found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15F2NO4S/c1-23-15-8-11(9-21)2-7-14(15)24-10-16(22)20-12-3-5-13(6-4-12)25-17(18)19/h2-9,17H,10H2,1H3,(H,20,22) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 299.359 Da . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Genetic Differences
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide, as a compound, shares chemical characteristics with drugs that undergo complex metabolic pathways, including various forms of detoxification and activation within the body. For instance, compounds like Paracetamol (acetaminophen) are metabolized through pathways such as glucuronidation, sulfation, oxidation, and hydroxylation. These processes can reveal significant intersubject and ethnic differences in metabolism, indicating potential susceptibility to toxicity and variation in therapeutic efficacy. Understanding the metabolic pathways of similar compounds can provide insights into how N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide may be processed in biological systems and the importance of genetic factors in its metabolism (Li-zi Zhao & G. Pickering, 2011).
Environmental Protection and Removal Technologies
The environmental impact and removal techniques for contaminants similar to N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide have been extensively studied. Techniques such as adsorption using biochar or other materials demonstrate potential for removing similar compounds from water, thereby reducing environmental pollution. This research indicates the feasibility of using advanced removal technologies to mitigate the environmental presence of such chemicals, emphasizing the role of chemical interactions like π-π interactions, hydrogen bonds, and electrostatic interaction in the adsorption process (C. Igwegbe et al., 2021).
Degradation and Environmental Fate
Investigations into the degradation of polyfluoroalkyl chemicals provide a framework for understanding the environmental fate of compounds with similar chemical structures, including N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide. These studies highlight the challenges in detecting precursor chemicals in environmental samples and the importance of understanding the biodegradation pathways, half-lives, and potential for forming more toxic degradation products. Such research underscores the need for comprehensive environmental monitoring and ecotoxicological assessment of these chemicals to confidently evaluate their environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Pharmaceutical and Therapeutic Research
In the pharmaceutical domain, the structural motif found in N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide is explored for its potential therapeutic applications. Compounds featuring sulfonamide or thiophene groups have been investigated for various therapeutic purposes, ranging from anti-inflammatory and antimicrobial activities to potential anticancer properties. This highlights the significance of understanding the molecular interactions and biological activities of such compounds, paving the way for the development of new drugs and therapeutic strategies (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS2/c14-13(15)19-10-5-3-9(4-6-10)16-12(17)8-11-2-1-7-18-11/h1-7,13H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENRYWFSYFNNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


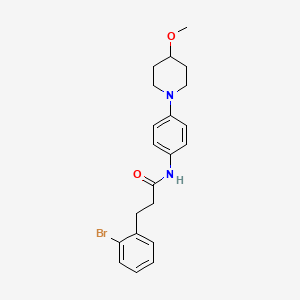
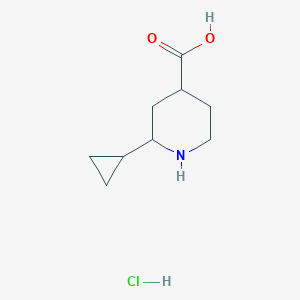
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
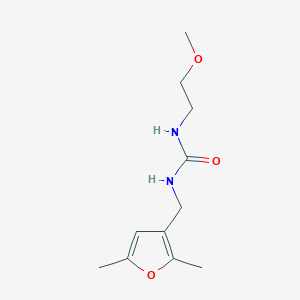
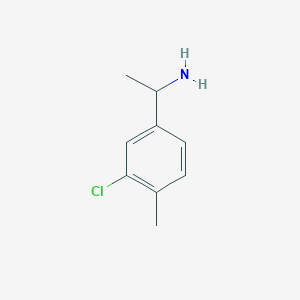
![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2777837.png)
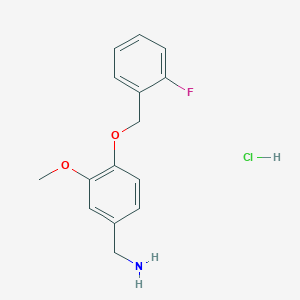
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2777840.png)
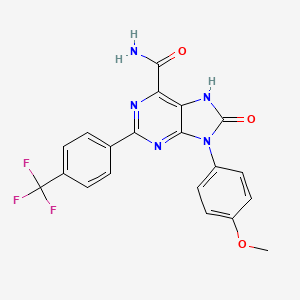
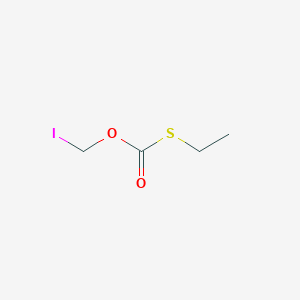
![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)